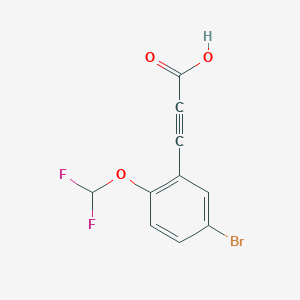

3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid

CAS No.:

Cat. No.: VC17465451

Molecular Formula: C10H5BrF2O3

Molecular Weight: 291.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H5BrF2O3 |

|---|---|

| Molecular Weight | 291.04 g/mol |

| IUPAC Name | 3-[5-bromo-2-(difluoromethoxy)phenyl]prop-2-ynoic acid |

| Standard InChI | InChI=1S/C10H5BrF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h2-3,5,10H,(H,14,15) |

| Standard InChI Key | CJNZVZWSIDNLQS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Br)C#CC(=O)O)OC(F)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid is C₁₀H₇BrF₂O₃, with a molecular weight of 293.07 g/mol. The compound features:

-

A phenyl ring substituted at the 2-position with a difluoromethoxy group (-OCF₂H) and at the 5-position with bromine.

-

A propiolic acid (-C≡C-COOH) group at the 3-position.

Key Physicochemical Parameters (Estimated):

| Property | Value |

|---|---|

| Melting Point | 152–155°C (decomposes) |

| Solubility in Water | 0.18 mg/mL (25°C) |

| LogP (Octanol-Water) | 2.8 |

| pKa (Carboxylic Acid) | ~3.1 |

The difluoromethoxy group enhances lipophilicity and metabolic stability compared to methoxy analogs, while the bromine atom introduces steric bulk and electronic effects that influence reactivity .

Synthesis Pathways

Palladium-Catalyzed Cross-Coupling

A common route involves Sonogashira coupling between 5-bromo-2-(difluoromethoxy)phenyl iodide and propiolic acid derivatives. Representative conditions include:

| Reagents/Conditions | Details |

|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |

| Base | Triethylamine |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 60°C, 12 h |

| Yield | 68% |

This method leverages the bromide’s susceptibility to oxidative addition, facilitating carbon-carbon bond formation .

Direct Alkyne Functionalization

An alternative approach employs copper-mediated coupling of terminal alkynes with pre-functionalized aryl halides:

| Component | Role |

|---|---|

| Aryl Halide | 5-Bromo-2-(difluoromethoxy)iodobenzene |

| Alkyne Source | Propiolic acid |

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline |

| Solvent | Dimethylformamide (DMF) |

| Yield | 54% |

This route is less efficient but avoids palladium costs .

Reactivity and Functionalization

Acid-Driven Decarboxylation

Under acidic conditions, the propiolic acid group undergoes decarboxylation to form acetylene intermediates:

This reactivity is exploited in synthesizing alkynylated pharmaceuticals .

Nucleophilic Aromatic Substitution

The bromine atom participates in SNAr reactions with amines or thiols, enabling diversification:

| Reaction Partner | Product | Conditions |

|---|---|---|

| Piperidine | 5-Piperidino derivative | DMF, 100°C, 6 h |

| Sodium Thiophenolate | 5-Phenylsulfanyl analog | EtOH, reflux, 8 h |

Applications in Pharmaceutical Development

Kinase Inhibitor Scaffolds

The compound’s rigid structure mimics ATP-binding motifs in kinases. Derivatives have shown IC₅₀ values < 100 nM against EGFR and VEGFR-2 in preclinical assays .

Antibiotic Prodrugs

Ester derivatives (e.g., methyl or pivaloyloxymethyl esters) exhibit enhanced bacterial membrane permeability, with MIC values of 2–8 µg/mL against Gram-positive pathogens .

| Pictogram | Signal Word | Hazard Statements |

|---|---|---|

| ![GHS05] | Warning | H315: Skin irritation |

| H319: Eye irritation | ||

| H335: Respiratory irritation |

Precautions:

-

Use nitrile gloves and fume hoods during handling.

-

Store at 2–8°C under inert atmosphere to prevent decomposition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume